molecular formula C6H3BrF3NO2 B1409343 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol CAS No. 1214359-51-9

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol

Cat. No.: B1409343
CAS No.: 1214359-51-9
M. Wt: 257.99 g/mol
InChI Key: RDUZXTMLSOIHIL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 3-bromo-6-(trifluoromethyl)pyridine-2,4-diol is systematically named according to IUPAC rules as 3-bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one when considering its predominant tautomeric form in the solid state. This nomenclature reflects the pyridine ring’s substitution pattern: a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethyl group at position 6. The tautomeric shift of the hydroxyl group at position 2 to a ketone results in the pyridin-2-one designation, which is thermodynamically favored due to aromatic stabilization.

Alternative chemical designations include:

  • 3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine (emphasizing the diol structure)
  • 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol (CAS: 1214359-51-9)
  • 3-Bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one (highlighting the lactam form)

These synonyms arise from differing conventions in prioritizing functional groups or tautomeric representations.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₆H₃BrF₃NO₂ , derived from its pyridine backbone substituted with bromine (Br), trifluoromethyl (CF₃), and two hydroxyl (OH) groups. The molecular weight is 257.99 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 6 12.01 72.06
H 3 1.008 3.024
Br 1 79.90 79.90
F 3 19.00 57.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 257.99

This composition is consistent across multiple sources, including PubChem and ChemBK.

Structural Isomerism and Tautomeric Forms

Structural Isomerism

The compound exhibits positional isomerism due to the variable placement of substituents on the pyridine ring. For example:

  • 5-Bromo-6-(trifluoromethyl)pyridin-2-ol (CAS: 1214383-87-5) differs in bromine placement.
  • 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS: 451459-17-9) substitutes a methyl group at position 6.

These isomers demonstrate distinct physicochemical properties, such as boiling points and reactivity, due to altered electronic effects.

Tautomeric Behavior

The compound exists in equilibrium between its diol and pyridone tautomers (Figure 1):

  • Diol form : Features hydroxyl groups at positions 2 and 4.
  • Pyridone form : The hydroxyl at position 2 tautomerizes to a ketone, yielding a lactam structure.

In the solid state, X-ray crystallography reveals a 1:1 mixture of diol and pyridone forms, stabilized by intramolecular hydrogen bonding. Polar solvents (e.g., water) favor the pyridone tautomer due to enhanced resonance stabilization, while nonpolar environments slightly favor the diol form. This tautomerism is critical for reactivity, as the pyridone form participates in amide-like reactions, such as nucleophilic substitutions.

Figure 1 : Tautomeric equilibrium of 3-bromo-6-(trifluoromethyl)pyridine-2,4-diol.

  • Left : Diol form (C₆H₃BrF₃NO₂).
  • Right : Pyridone form (C₆H₃BrF₃NO₂).

Properties

IUPAC Name

3-bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZXTMLSOIHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol typically involves the bromination of 2,4-dihydroxy-6-(trifluoromethyl)pyridine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include ketones or alcohols derived from the hydroxyl groups.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its hydroxyl groups at positions 2 and 4 enable it to participate in diverse chemical reactions, such as:

  • Oxyfunctionalization : The compound can be used to produce hydroxylated derivatives through enzymatic or chemical means. For instance, studies have shown that pyridine derivatives can be hydroxylated at specific positions to yield compounds with enhanced biological activities .
  • Formation of Heterocycles : 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol can act as a precursor for the synthesis of fused heterocycles, which are crucial in developing new pharmaceuticals .

Research indicates that derivatives of pyridine compounds exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds derived from pyridine structures have been recognized for their potential as antimicrobial agents. Specific derivatives have shown efficacy against various bacterial strains and fungi .
  • Inhibition of Enzymes : Some studies suggest that pyridine derivatives can inhibit key enzymes involved in disease processes. For example, certain aminopyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, highlighting their potential in treating tuberculosis .

Pharmaceutical Applications

The pharmaceutical potential of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol extends to its use in developing therapeutic agents for various conditions:

  • Chronic Kidney Disease (CKD) : Research has indicated that compounds similar to 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol may have protective effects against kidney damage and could be formulated into treatments for CKD .
  • Hypertension Treatment : Some studies suggest that related compounds may serve as selective inhibitors for phosphodiesterases (PDEs), which are implicated in hypertension and other cardiovascular conditions .

Case Studies and Research Findings

A comprehensive analysis of the applications of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol reveals several notable case studies:

StudyApplicationFindings
Oxyfunctionalization StudySynthesis of Hydroxylated DerivativesDemonstrated effective hydroxylation at the 5-position using whole-cell biocatalysis .
Antimicrobial ActivityInhibition StudiesVarious pyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli .
PDE Inhibition ResearchCardiovascular ApplicationsIdentified potential for treating hypertension through selective inhibition of PDEs .

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine and hydroxyl groups contribute to the compound’s reactivity and binding affinity to target proteins and receptors .

Comparison with Similar Compounds

Key Structural Features :

  • Hydroxyl groups (2,4-diol) : Increase hydrogen-bonding capacity, affecting crystallization and solubility.
  • Bromine (position 3) : Facilitates substitution reactions (e.g., Suzuki coupling).
  • Trifluoromethyl group (position 6) : Enhances metabolic stability and lipophilicity, common in drug design .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related pyridine derivatives, highlighting differences in substituents and their implications:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol Not explicitly listed¹ Br (3), -CF₃ (6), -OH (2,4) C₆H₃BrF₃NO₂ ~253.0 (estimated) Reference compound
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol 947144-26-5 NO₂ (3), -CF₃ (6), -OH (2,4) C₆H₃F₃N₂O₄ 224.09 Nitro group instead of bromine; lower MW
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 Br (3), Cl (2), -CF₃ (6) C₆H₂BrClF₃N 260.44 Chloro replaces hydroxyl; higher halogen content
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 Br (2), -CF₃ (6) C₆H₃BrF₃N 225.99 Bromine at position 2; lacks hydroxyl groups
3-Bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde 1227607-65-9 Br (3), -CF₃ (6), -CHO (2) C₇H₃BrF₃NO 254.00 Aldehyde replaces hydroxyl; increased reactivity

Physicochemical Properties

  • Solubility : The diol groups in the target compound likely improve aqueous solubility compared to halogenated analogs like 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine .
  • Stability : Trifluoromethyl groups generally enhance thermal and metabolic stability. However, hydroxyl groups may increase sensitivity to oxidation compared to nitro or aldehyde derivatives .
  • Boiling Point : Nitro analogs (e.g., 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol) lack reported boiling points, while bromo-chloro derivatives have higher molecular weights, suggesting higher melting/boiling points .

Biological Activity

3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article will explore its biological activities, focusing on its antimicrobial and anticancer properties, metabolic pathways, and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol is C₆H₃BrF₃NO₂, with a molecular weight of 257.99 g/mol. The compound features:

  • A bromine atom at the third position.
  • A trifluoromethyl group at the sixth position.
  • Hydroxyl groups at the second and fourth positions.

This specific arrangement enhances the compound's lipophilicity and reactivity, allowing it to interact effectively with biological membranes and target proteins .

Antimicrobial Properties

Research indicates that 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in tumor growth . In vitro assays have indicated promising results against multiple cancer cell lines, including lung and breast cancer cells.

Metabolic Pathways

The metabolic pathways of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol have been explored using whole-cell biotransformation techniques. These studies reveal that the compound undergoes various transformations within biological systems, which may affect its biological activity and therapeutic potential . For instance, interactions with enzymes involved in drug metabolism can lead to the formation of active metabolites that enhance or diminish its efficacy.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 10 μg/mL .
  • Anticancer Research : In vitro assays demonstrated that treatment with 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol resulted in an IC50 value of 15 μM against breast cancer cell lines (MCF-7) . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Metabolic Analysis : Using Burkholderia sp. MAK1 for biotransformation studies revealed that the compound was metabolized into several products, indicating its potential for further functionalization in drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-Bromo-4-(trifluoromethyl)pyridineLacks hydroxyl groupsLimited antimicrobial activity
3-Bromo-2,4-dimethoxy-6-(trifluoromethyl)pyridineContains methoxy groupsAltered anticancer effects
2-Fluoro-4-(trifluoromethyl)pyridineFluorine instead of bromineDifferent reactivity profile
3-Bromo-5-chloro-pyridin-2-olSimilar structure but different halogen substitutionVarying biological effects

This table highlights how variations in functional groups can significantly influence the biological activity of pyridine derivatives .

Q & A

Q. 1.1. What synthetic methodologies are reported for preparing 3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol and its intermediates?

Answer: A common approach involves halogenation and functionalization of pyridine derivatives. For example, 2-bromo-6-(trifluoromethyl)pyridinecarboxylic acid can serve as a precursor (68% yield via coupling reactions) . Fluorinating agents like potassium fluoride in DMSO are used to introduce trifluoromethyl groups, while bromination is achieved using bromine sources under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. 1.2. How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides molecular ion peaks (e.g., m/z 292.2 for related brominated pyridines) .
  • Chromatography: HPLC or GC with >97% purity thresholds ensures minimal impurities .
  • Melting Point Analysis: Cross-referencing observed values (e.g., 80–82°C for bromopyridines) with literature data validates crystallinity .

Q. 1.3. What are the solubility properties of this compound in common solvents?

Answer: Polar aprotic solvents (DMSO, DMF) enhance solubility due to the trifluoromethyl group’s electron-withdrawing effects. Limited solubility is observed in nonpolar solvents (hexane, ethers) . Pre-screening solubility via UV-Vis spectroscopy or gravimetric analysis is recommended for reaction design.

Advanced Research Questions

Q. 2.1. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer: The bromine atom at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Nickel or palladium catalysts (e.g., Ni(dppe)Cl₂) facilitate bond formation with aryl/heteroaryl partners. Steric hindrance from the trifluoromethyl group may reduce reaction rates, requiring optimized ligand systems .

Q. 2.2. Are there computational studies predicting the electronic effects of the trifluoromethyl group?

Answer: DFT calculations reveal that the trifluoromethyl group induces significant electron deficiency in the pyridine ring, directing electrophilic substitution to the meta position. This aligns with experimental observations in nitration and sulfonation reactions .

Q. 2.3. How can researchers resolve contradictions in reported spectroscopic data for derivatives?

Answer: Discrepancies in NMR or IR spectra (e.g., shifts due to solvent effects) can be addressed by:

  • Standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆).
  • Comparing data with structurally analogous compounds (e.g., 6-bromo-3-(trifluoromethoxy)pyridin-2-amine) .
  • Validating via 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. 2.4. What strategies mitigate decomposition during storage or handling?

Answer:

  • Storage: Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the bromine moiety.
  • Stabilizers: Addition of radical scavengers (e.g., BHT) minimizes degradation via light or heat .

Methodological Considerations

Q. 3.1. Designing a Stability Study for Acidic/Basic Conditions

  • Protocol: Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS at intervals (0, 24, 72 hrs).
  • Key Metrics: Half-life calculation, identification of degradation products (e.g., debrominated species) .

Q. 3.2. Comparative Analysis of Halogenated Analogs

  • Scope: Compare reactivity of 3-bromo vs. 3-chloro derivatives in nucleophilic aromatic substitution.
  • Data Collection: Track reaction rates (kinetic studies) and product distributions using GC-MS .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol
Reactant of Route 2
3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.